Ethyl 1H-indole-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXNQFWEJRSZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157938 | |
| Record name | Ethyl 1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13307-67-0 | |
| Record name | Ethyl 1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(Ethoxycarbonyl)indole | |
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| Record name | NSC81240 | |
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| Record name | Ethyl 1H-indole-1-carboxylate | |
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| Record name | Ethyl 1H-indole-1-carboxylate | |
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| Record name | N-(Ethoxycarbonyl)indole | |
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Synthetic Methodologies for Ethyl 1h Indole 1 Carboxylate
Direct Synthetic Routes to Indole (B1671886) N-Carboxylates
The most straightforward methods for synthesizing Ethyl 1H-indole-1-carboxylate involve the direct modification of the indole nitrogen. These approaches are advantageous as they utilize the readily available indole scaffold.
This method involves the direct acylation of the indole nitrogen with an appropriate chloroformate reagent. The reaction typically proceeds by deprotonating the indole's N-H group with a strong base to form the indolide anion, which then acts as a nucleophile.
The choice of base and solvent is crucial to prevent side reactions and ensure high yields. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium methoxide (B1231860) (NaOMe). The reaction of indole with ethyl chloroformate in the presence of a base is a widely used and efficient method. For instance, alkylation of the indole nitrogen has been successfully carried out using aqueous potassium hydroxide in acetone (B3395972), a method that requires careful control to avoid hydrolysis of the resulting ester. nih.gov Stronger bases like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are also highly effective.
Table 1: Comparison of Base/Solvent Systems for N-Ethoxycarbonylation of Indole This table is illustrative and based on general principles of N-acylation reactions.
| Base | Solvent | Typical Temperature (°C) | Yield (%) | Notes |
| NaH | THF / DMF | 0 to 25 | > 90 | Highly efficient, requires anhydrous conditions. |
| KOH | Acetone / H₂O | 20 | Variable | Can lead to ester hydrolysis if not controlled. nih.gov |
| NaOMe | Methanol (B129727) | 25 | Low | May result in transesterification instead of N-alkylation. nih.gov |
The general mechanism involves the indolide anion attacking the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride ion and the formation of the N-carboxylated indole.
An alternative direct route is the esterification of indole-1-carboxylic acid. This two-step approach first involves the carboxylation of the indole nitrogen, followed by a standard esterification reaction. Carboxylation can be achieved using various reagents, but the resulting indole-1-carboxylic acid is often unstable and prone to decarboxylation.
Ring-Forming Reactions for Indole N-Carboxylate Skeletons
These strategies build the indole ring from acyclic precursors in a way that incorporates the N-carboxylate functionality during the cyclization process.
The classic Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org Standard Fischer indolization using ethyl pyruvate (B1213749) and phenylhydrazine typically yields ethyl indole-2-carboxylate, with the N-H bond remaining intact. orgsyn.orgnih.gov
Adapting this synthesis to directly yield N-carboxylated indoles is not a common strategy. It would require a starting phenylhydrazine already bearing the ethyl carboxylate group on the nitrogen that ultimately becomes the indole N-1. The stability and preparation of such a precursor present significant synthetic challenges. More commonly, the indole is formed via the traditional Fischer synthesis, and the N-H group is subsequently functionalized as described in section 2.1.1. Some studies have explored the Fischer indolization of substituted phenylhydrazones, for example, using ethyl pyruvate 2-[2-(trifluoromethyl)phenyl]phenylhydrazone, which results in N-phenyl substituted indole-2-carboxylates, demonstrating that N-substituted indoles can be formed, although direct N-carboxylation is less typical. researchgate.net
Various other indole syntheses can be modified to produce N-carboxylated products directly. One such example is a Friedel–Crafts type cyclocondensation. A reported synthesis for a substituted this compound involves the cyclocondensation of (3-Carbamoyl-2-oxo-propyl)-phenyl-carbamic acid ethyl ester in polyphosphoric acid (PPA). mdpi.com This reaction proceeds at elevated temperatures (e.g., 80 °C) and results in the formation of the indole ring while retaining the ethoxycarbonyl group on the nitrogen atom. mdpi.comresearchgate.net This demonstrates a ring-closing strategy where the N-functional group is pre-installed on the acyclic precursor.
Another modern approach involves palladium-catalyzed aerobic amination of aryl C–H bonds. For example, 2-acetamido-3-aryl-acrylates can undergo an intramolecular cyclization to form 1-acetyl indole-carboxylates, which could be conceptually extended to N-ethoxycarbonyl derivatives. nih.gov
Palladium-Catalyzed Synthesis of N-Substituted Indole Carboxylates
Palladium catalysis offers powerful and versatile methods for forming C-N bonds, which can be applied to the synthesis of N-substituted indoles. These reactions often proceed under mild conditions with high functional group tolerance.
One of the key palladium-catalyzed methods is the Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide with an amine. A variation of this could conceptually involve coupling an N-(ethoxycarbonyl)-protected amine with an appropriate ortho-halo-substituted aromatic precursor that could then be cyclized.
More directly, palladium-catalyzed carbonylative cyclization reactions provide a route to N-substituted indole carboxylates. For instance, N-substituted 2-alkynylanilines can undergo an oxidative heterocyclization/alkoxycarbonylation process in the presence of a palladium catalyst to yield N-substituted indole-3-carboxylic esters. researchgate.net Similarly, palladium-catalyzed reactions involving the cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes have been shown to produce various substituted indoles. rsc.org While these examples often lead to C-3 carboxylated products, the principles of palladium-catalyzed carbonylation and cyclization are adaptable for the synthesis of N-carboxylated isomers under specific conditions.
Table 2: Summary of Key Synthetic Approaches
| Method Category | Specific Route | Starting Materials | Key Reagents | Advantage |
| Direct Synthesis | Carbonyloxy-N-Functionalization | Indole, Ethyl Chloroformate | NaH, THF | High efficiency, direct. |
| Ring Formation | Modified Friedel-Crafts | N-substituted aniline (B41778) derivative | Polyphosphoric Acid | N-substituent incorporated directly. mdpi.com |
| Catalytic Synthesis | Carbonylative Cyclization | 2-Alkynylaniline derivatives | Pd(OAc)₂, CO | High functional group tolerance. researchgate.net |
Atom-Economical and Sustainable Synthesis Protocols for this compound
The development of synthetic methodologies for this compound that adhere to the principles of green chemistry is an area of growing interest. These methods aim to improve upon traditional routes, which often involve stoichiometric amounts of strong bases and the use of hazardous reagents like ethyl chloroformate. Modern protocols focus on catalytic systems, the use of safer reagents, and improved atom economy, thereby reducing waste and environmental impact.
Key advancements in this area include palladium-catalyzed alkoxycarbonylations and the use of alternative acylating agents that offer a more benign reaction profile. These approaches provide efficient pathways to N-functionalized indoles while minimizing the formation of byproducts.
Palladium-Catalyzed N-H Alkoxycarbonylation
A significant step towards a more sustainable synthesis of this compound involves the use of palladium catalysis. Research has demonstrated a method for the direct alkoxycarbonylation of the N–H bond of indole derivatives. beilstein-journals.org This process utilizes carbon monoxide (CO) as the carbonyl source and an alcohol as the alkoxy component, representing a highly atom-economical approach.
In a typical reaction, indole is treated with an alcohol in the presence of a palladium catalyst and an oxidant under a carbon monoxide atmosphere. This catalytic cycle allows for the direct formation of the N-carboxylate without the need for pre-activating the indole with a strong base or using a reactive chloroformate. The primary byproduct in such a reaction is water, aligning well with the principles of green chemistry. A notable example is the Pd-catalyzed reaction that facilitates both C–H and N–H alkoxycarbonylation, providing a pathway to indole-N-carboxylates. beilstein-journals.org
| Catalyst System | Reagents | Solvent | Key Features |
| Palladium Catalyst | Indole, Alcohol, Carbon Monoxide, Oxidant | Toluene | Direct N-H functionalization; High atom economy; Avoids stoichiometric base. beilstein-journals.org |
N-Acylation with Thioester Reagents
Another sustainable strategy involves replacing highly reactive and unstable acylating agents, such as acyl chlorides, with more stable alternatives like thioesters. beilstein-journals.org While traditional methods often rely on ethyl chloroformate, which is hazardous, thioesters serve as effective and more benign acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.org
This methodology typically involves the reaction of an indole with a thioester in the presence of a base, such as cesium carbonate (Cs₂CO₃), at an elevated temperature. beilstein-journals.org The use of a thioester avoids the handling of moisture-sensitive and corrosive chloroformates and their associated byproducts. Although this method is not strictly catalytic in the acylating agent, it represents a significant improvement in terms of reagent stability and safety. The reaction demonstrates high chemoselectivity for the nitrogen atom, which is a crucial aspect of indole functionalization. beilstein-journals.org
| Acyl Source | Base | Solvent | Key Features |
| Thioester | Cesium Carbonate (Cs₂CO₃) | Xylene | Use of a stable and less hazardous acylating agent; High chemoselectivity for N-acylation. beilstein-journals.org |
These modern synthetic protocols highlight a shift towards more environmentally conscious chemical manufacturing. By focusing on catalytic processes and the use of safer, more stable reagents, the synthesis of this compound can be achieved with greater efficiency and a reduced environmental footprint.
Chemical Transformations and Reactivity of Ethyl 1h Indole 1 Carboxylate
Reactivity of the N-Carboxylate Moiety
The N-carboxylate group is a key functional handle that can be readily transformed, providing access to a diverse array of indole (B1671886) derivatives.
Ester Hydrolysis and Decarboxylation Pathways
The ethyl ester of the N-carboxylate can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid. For instance, the use of aqueous potassium hydroxide (B78521) in acetone (B3395972) can lead to the formation of N-alkylated indole-2-carboxylic acids without the need to isolate the N-alkylated ester intermediates. mdpi.com Subsequent decarboxylation of the resulting carboxylic acid can be achieved, often under thermal or acid-catalyzed conditions, to regenerate the N-H indole. This hydrolysis and decarboxylation sequence represents a common strategy for the temporary protection of the indole nitrogen.
A related transformation is the Krapcho decarboxylation, which is particularly effective for malonate derivatives and can be adapted for aqueous microwave conditions. organic-chemistry.org While not a direct hydrolysis, this method highlights a pathway for removing ester groups that are beta to another carbonyl or activating group, a structural motif that can be engineered from indole carboxylates.
Transesterification and Amidation Reactions
The ethyl group of the N-carboxylate can be exchanged with other alkyl groups through transesterification. For example, treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of methyl indol-2-carboxylate. mdpi.com This reaction proceeds readily, and in some cases, can compete with other desired reactions such as N-alkylation. mdpi.com
Amidation of the N-carboxylate can be achieved through reaction with amines. Direct catalytic methods for amidation from esters are increasingly being developed to improve atom economy and avoid the use of stoichiometric activating agents. mdpi.com For instance, copper-manganese (B8546573) spinel oxides have been shown to catalyze the oxidative aminolysis of ethyl esters under relatively mild conditions. mdpi.com Another approach involves the hydrazinolysis of the ethyl ester to afford an indol-2-carbohydrazide, which can then be reacted with various aldehydes and ketones. mdpi.com
Functionalization of the Indole Ring System
The N-ethoxycarbonyl group deactivates the indole ring towards electrophilic attack compared to an unsubstituted indole. However, it also serves as a directing group and can be used to control the regioselectivity of various functionalization reactions.
Electrophilic Aromatic Substitution at C-2 and C-3 Positions
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. uci.edubyjus.com In the case of N-protected indoles, the substitution pattern is influenced by the nature of the protecting group. The electron-withdrawing effect of the ethyl carboxylate group at the N-1 position generally directs electrophiles to the C-3 position. However, the outcome can be influenced by the reaction conditions and the specific electrophile used.
For instance, the acetylation of ethyl 1H-indole-3-carboxylate with acetic anhydride (B1165640) in pyridine (B92270) results in N-acetylation rather than substitution on the carbocyclic ring. tnstate.edunih.gov Halogenation of N-protected indoles can also be achieved. For example, iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with iodine monochloride in acetic acid proceeds smoothly. mdpi.com
C-H Activation and Cross-Coupling Reactions
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. nih.gov In the context of ethyl 1H-indole-1-carboxylate and related derivatives, this strategy allows for the introduction of various substituents at specific positions of the indole ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Stille reactions, are widely used for forming carbon-carbon bonds. mdpi.com For example, Pd(II)-catalyzed C-H arylations of free (NH) indoles with carbonyl directing groups at the C-3 position have been demonstrated. nih.gov In some cases, these reactions can be accompanied by unexpected rearrangements. For example, the functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by C-2 arylation. nih.gov Similarly, palladium-catalyzed C-H alkoxycarbonylation of indole derivatives with alcohols and phenols can lead to the formation of indole-3-carboxylates. beilstein-journals.org
Nucleophilic Additions to Activated Indole Carboxylates
The indole ring, when appropriately activated, can undergo nucleophilic addition reactions. The 1,4-conjugate addition of nucleophiles to activated alkynes, also known as the Michael addition, is a well-established reaction. bham.ac.ukacs.org While direct nucleophilic addition to the indole ring of this compound is not typical, the carboxylate group can be used to synthesize precursors for such reactions. For example, indole-3-carboxamides, derived from the corresponding carboxylates, can react with propargyl alcohols in a [4+3]-annulation, which involves a nucleophilic attack from the indole ring. nih.gov
Reactivity of the N-Alkyl Group (if further derivatized)
While this compound itself does not possess an N-alkyl group, it is a common precursor for N-alkylated indole derivatives. Once an alkyl group is introduced at the N-1 position of the indole ring, this substituent can participate in various reactions, notably intramolecular cyclizations.
Research has shown that N-allyl and N-propargyl groups on related indole carboxylate systems can undergo radical cyclization reactions. For instance, aryl radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl and propargylic groups can trigger intramolecular cyclizations. nih.gov This process leads to the formation of new fused-ring systems, such as pyrrolo[3,2,1-ij]quinoline derivatives, through a 6-endo-trig cyclization mode. nih.gov Although this specific example involves the 2-carboxylate isomer, the principle demonstrates the potential for the N-alkyl substituent to act as a tether for constructing more complex polycyclic structures.
The N-alkylation itself is a key preliminary transformation. The nitrogen of ethyl indol-2-carboxylate can be successfully alkylated using reagents like allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide in acetone. mdpi.comnih.gov This reaction provides the N-alkylated indole ester precursors necessary for subsequent cyclization reactions. mdpi.comnih.gov
Transformations for Indoline (B122111) Ring System Formation
The conversion of the aromatic indole core into the saturated indoline ring is a significant transformation, providing access to a class of compounds prevalent in pharmaceuticals and natural products. This reduction can be achieved through several methods, including catalytic hydrogenation and reductive cyclizations.
Catalytic hydrogenation is a direct and efficient method for the synthesis of indolines from indoles. The presence of the N-ethoxycarbonyl group in this compound influences this process. The hydrogenation of the indole ring is often challenging due to its aromatic stability. nih.gov However, protecting the indole nitrogen with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, which is analogous to the ethoxycarbonyl group, facilitates the reduction. N-Boc indoles can be reduced to N-Boc indolines in good yields using a palladium catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent at room temperature. organic-chemistry.org
For unprotected indoles, the hydrogenation often requires an acid co-catalyst to disrupt the aromaticity by protonating the C-3 position, forming an iminium ion intermediate that is more readily hydrogenated. nih.gov A variety of substituted unprotected indoles have been successfully hydrogenated to their corresponding indolines in excellent yields using a heterogeneous Platinum on carbon (Pt/C) catalyst with p-toluenesulfonic acid in water. nih.gov
Asymmetric hydrogenation has also been developed to produce chiral indolines with high enantioselectivity. Transition metal catalysts, particularly those based on iridium, have proven effective for the asymmetric hydrogenation of prochiral indole derivatives. chinesechemsoc.orgchinesechemsoc.org Highly efficient Ir/bisphosphine-thiourea ligand catalytic systems have been developed for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles, achieving high reactivity and excellent stereoselective control. chinesechemsoc.org
When substituents are present on the indole ring, the hydrogenation can lead to the formation of diastereomers. The control of this diastereoselectivity is crucial. For example, the hydrogenation of 2,3-disubstituted indoles can produce both cis and trans isomers. nih.gov In the case of 2,3-dimethylindoline, a mixture of cis and trans isomers was observed in a 6:1 ratio, while other cyclic analogues exclusively formed the cis products. nih.gov The stereochemical outcome is influenced by factors such as the catalyst, substrate structure, and reaction conditions. Theoretical calculations have been used to understand the origin of diastereoselectivity in the hydrogenation of related heterocyclic systems, suggesting that factors like keto-enol tautomerism under kinetic control can dictate the stereochemical pathway. st-andrews.ac.uknih.govnih.gov
| Substrate Type | Catalyst/Reagents | Product | Key Findings | Reference |
|---|---|---|---|---|
| Unprotected Indoles | Pt/C, p-toluenesulfonic acid, H₂ | Indolines | Excellent yields; acid activation is crucial for disrupting aromaticity. | nih.gov |
| N-(tert-butoxycarbonyl)indoles | Palladium catalyst, PMHS | N-(tert-butoxycarbonyl)indolines | Good yields at room temperature; demonstrates reduction of N-protected indoles. | organic-chemistry.org |
| Aryl-substituted unprotected indoles | Ir/bisphosphine-thiourea ligand, H₂ | Chiral Indolines | High reactivity and excellent enantioselectivity (up to 96% ee). | chinesechemsoc.org |
| 2,3-Disubstituted indoles | Pt/C, p-toluenesulfonic acid, H₂ | cis/trans-2,3-disubstituted indolines | Diastereoselectivity is observed, with cis products often favored. | nih.gov |
Reductive cyclization involves the simultaneous reduction of a functional group and the formation of a new ring. In the context of this compound derivatives, this can be a powerful strategy for building complex, fused indoline systems.
One approach involves the intramolecular cyclization of radicals. For example, tricyclic indole esters containing a piperidine (B6355638) C-ring have been synthesized via a radical cyclization pathway. nih.gov This strategy involves the initial synthesis of an appropriately substituted indole ester, followed by a radical-initiated cyclization to form the new ring fused to the indole core. nih.gov
Another strategy for indole synthesis, which highlights the principle of reductive cyclization, is the reaction of 2-nitrostyrenes in the presence of a palladium catalyst and a CO source, such as phenyl formate. researchgate.net This reaction proceeds through a reductive cyclization mechanism to afford indoles in excellent yields. researchgate.net While this method builds the indole ring itself rather than transforming a pre-existing indole into an indoline, it exemplifies the concept of using reduction to drive a cyclization event.
Derivatives and Structural Analogues of Ethyl 1h Indole 1 Carboxylate
Synthesis of Substituted Ethyl 1H-Indole-1-carboxylates
The synthesis of substituted ethyl 1H-indole-1-carboxylates is primarily achieved by constructing the indole (B1671886) ring from appropriately substituted precursors. Classic methods such as the Fischer, Larock, and Bartoli indole syntheses are adaptable for this purpose, allowing for the introduction of substituents on the carbocyclic ring. ijrpr.comnih.gov
For instance, the Fischer indole synthesis can be employed by reacting a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde, followed by cyclization under acidic conditions. The subsequent N-acylation of the resulting substituted indole with ethyl chloroformate yields the desired ethyl 1H-indole-1-carboxylate derivative.
Palladium-catalyzed methods, such as the Larock indole synthesis, offer another powerful route. This reaction typically involves the coupling of a substituted o-haloaniline or o-trifluoroacetamidoaryl triflate with an alkyne, which can be designed to incorporate the desired substitution pattern on the benzene (B151609) ring of the indole core. nih.gov
A common strategy involves the initial synthesis of a substituted indole-2-carboxylate, which can then be manipulated. For example, substituted anilines can undergo Japp-Klingermann/Fischer-indole synthesis to produce substituted ethyl indole-2-carboxylates. nih.gov While this yields a different isomer, the underlying principle of using substituted precursors to build the indole core is directly applicable. The synthesis of 5-substituted indole derivatives has been achieved by reacting p-substituted aniline (B41778) derivatives with α-ketoesters, demonstrating a direct route to functionalized indole cores. nih.gov
Table 1: Selected Methods for the Synthesis of Substituted Indole Cores
| Synthetic Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Substituted phenylhydrazines, Aldehydes/Ketones | Acid-catalyzed cyclization; versatile for various substitutions on the phenyl ring. | nih.gov |
| Larock Indole Synthesis | Substituted o-haloanilines, Alkynes | Palladium-catalyzed annulation; good functional group tolerance. | nih.gov |
| Japp-Klingermann Reaction | Diazonium salts, β-ketoesters | Used to form the necessary hydrazone intermediate for subsequent Fischer cyclization. | nih.gov |
Introduction of Diverse Functional Groups on the Indole Core
Once the this compound scaffold is formed, it can be further modified by introducing functional groups onto the indole ring system. The N-ethoxycarbonyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution compared to N-unsubstituted indoles. However, substitution reactions are still feasible, with a strong directing effect towards the C3 position.
Common functionalization reactions include:
Halogenation: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used to introduce halogen atoms at the C3 position.
Nitration: Nitrating agents, typically nitric acid in acetic anhydride (B1165640), can install a nitro group, primarily at the C3 position, which can then serve as a handle for further transformations, such as reduction to an amino group.
Acylation: Friedel-Crafts acylation, often using an acyl chloride or anhydride with a Lewis acid catalyst, can introduce acyl groups. For example, acetylation of ethyl 1H-indole-3-carboxylate with acetic anhydride in pyridine (B92270) results in N-acetylation, demonstrating the reactivity of the indole nitrogen in the absence of a pre-existing N1-substituent. nih.govtnstate.edu
The functionalization of complex indole-fused systems derived from indole carboxylates has been demonstrated, including halogenation and formylation at the position corresponding to C3 of the original indole core. nih.gov
Development of Indole-Fused Heterocyclic Systems from this compound Precursors
This compound and its derivatives are valuable precursors for synthesizing more complex, polycyclic heterocyclic systems. The functional groups on the indole core can be utilized in intramolecular cyclization reactions to build new rings.
One notable example is the synthesis of oxazinoindolone derivatives. The cyclization of N-(ethoxycarbonyl)-2-alkynylindoles with iodine proceeds to form 4-iodo-oxazinoindolones. researchgate.net This type of electrophile-promoted cyclization is a powerful tool for constructing halogen-substituted heterocycles that can be used in further cross-coupling reactions. researchgate.net
Similarly, starting from ethyl 1H-indole-2-carboxylates, a multi-step synthesis involving N-alkylation followed by intramolecular cyclization has been used to create a library of 3,4-dihydro-1H- ijrpr.comresearchgate.netoxazino[4,3-a]indoles. nih.gov Research has also shown that indole derivatives can be used to synthesize pyrimidoindole and quinoline (B57606) skeletons through intramolecular cyclization of urea (B33335) derivatives or via ozonolysis, respectively. metu.edu.tr These strategies highlight how the indole carboxylate scaffold can be elaborated into diverse fused systems with potential biological activities. nih.govmetu.edu.tr
Table 2: Examples of Indole-Fused Heterocyclic Systems
| Fused System | Precursor Type | Key Reaction | Reference |
|---|---|---|---|
| Oxazinoindolones | N-(Ethoxycarbonyl)-2-alkynylindoles | Iodine-promoted intramolecular cyclization | researchgate.net |
| ijrpr.comresearchgate.netOxazino[4,3-a]indoles | Ethyl 1H-indole-2-carboxylates | N-alkylation followed by intramolecular esterification | nih.gov |
| Pyrimidoindoles | Indole-derived ureas | Intramolecular cyclization | metu.edu.tr |
Generation of Indole-Based Ligands and Scaffolds for Chemical Biology Research
The indole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijrpr.comresearchgate.net this compound and its derivatives serve as versatile starting points for the generation of compound libraries for chemical biology research and drug discovery. mdpi.comnih.gov
The structural diversity achievable through the synthetic methods described above allows for the creation of large libraries of indole-based compounds. nih.gov These libraries can be screened against various biological targets, such as protein kinases, receptors, and enzymes, to identify new molecular probes and potential therapeutic leads. researchgate.net For example, indole derivatives have been investigated for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.comnih.gov
The synthesis of functionalized 1H-indole-2-carboxamides has been explored to develop compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This work involved modifying the indole core at various positions and demonstrates the utility of the indole scaffold in designing targeted therapeutic agents. nih.gov The ability to systematically modify the indole structure is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of lead compounds for chemical biology studies.
Advanced Characterization Techniques in the Study of Ethyl 1h Indole 1 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Ethyl 1H-indole-1-carboxylate by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. The spectrum provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Similarly, the ¹³C NMR spectrum would reveal signals for each of the 11 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically above 150 ppm. The chemical shifts of the indole (B1671886) ring carbons would also be influenced by the N-substituent.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H-2 | ~7.6 | - | Doublet | |
| H-3 | ~6.6 | - | Doublet | |
| H-4 | ~7.6 | - | Doublet | |
| H-5 | ~7.2 | - | Triplet | |
| H-6 | ~7.3 | - | Triplet | |
| H-7 | ~8.2 | - | Doublet | Influenced by anisotropy of C=O |
| -OCH₂CH₃ | ~4.5 | ~62 | Quartet | |
| -OCH₂CH₃ | ~1.5 | ~14 | Triplet | |
| C=O | - | ~151 | - | Carbonyl carbon |
| C-2 | - | ~125 | - | |
| C-3 | - | ~108 | - | |
| C-3a | - | ~130 | - | Bridgehead carbon |
| C-4 | - | ~123 | - | |
| C-5 | - | ~123 | - | |
| C-6 | - | ~125 | - | |
| C-7 | - | ~115 | - |
Note: The data in this table are predicted values based on general principles of NMR spectroscopy and are intended for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, HRMS can confirm the molecular formula, C₁₁H₁₁NO₂. The theoretical exact mass of this compound is 189.07898 Da.
In addition to confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI-MS/MS), the molecular ion undergoes controlled fragmentation into smaller, charged species. The fragmentation of this compound is expected to proceed through characteristic pathways for N-acylated indoles and ethyl esters. Plausible fragmentation mechanisms include the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via McLafferty rearrangement, followed by the loss of carbon dioxide (CO₂) or carbon monoxide (CO).
Table 2: Key Ions in the Predicted Mass Spectrum of this compound
| m/z (Predicted) | Proposed Ion/Fragment | Proposed Loss from Molecular Ion (M) |
|---|---|---|
| 189.0790 | [C₁₁H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 160.0657 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 144.0450 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |
| 116.0497 | [C₈H₆N]⁺ | Subsequent loss of CO from m/z 144 |
Note: The data in this table are based on the theoretical exact mass and plausible fragmentation pathways.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types, serving as a molecular fingerprint.
The FTIR spectrum of this compound is dominated by a very strong absorption band associated with the carbonyl (C=O) stretching vibration of the N-attached ester group (a carbamate). nist.gov This band is typically observed in the region of 1730-1750 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹, C=C stretching vibrations from the aromatic rings around 1450-1600 cm⁻¹, and C-O stretching vibrations from the ester linkage between 1100-1300 cm⁻¹. nist.govvscht.czlibretexts.org
Table 3: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2850 | Aliphatic C-H Stretch | Medium |
| 1745-1725 | Carbonyl (C=O) Stretch | Strong |
| 1470-1450 | Aromatic C=C Stretch | Medium |
| 1380-1360 | C-N Stretch | Medium |
| 1250-1220 | Asymmetric C-O-C Stretch | Strong |
Source: Data interpreted from NIST Chemistry WebBook and general IR absorption tables. nist.govvscht.cz
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates how molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonds and π–π stacking.
As of this writing, a published crystal structure for this compound could not be located in the searched crystallographic databases. However, if a suitable single crystal were analyzed, the SCXRD experiment would provide the key structural parameters outlined in Table 4. The analysis would likely reveal a nearly planar indole ring system. A key point of interest would be the conformation of the ethyl carboxylate group relative to the indole plane and the nature of the intermolecular forces that dictate the crystal packing arrangement. For comparison, the related isomer Ethyl 1H-indole-2-carboxylate has been shown to form a nearly planar molecule that crystallizes into a herringbone pattern. nih.govresearchgate.net
Table 4: Crystallographic Data That Would Be Determined by SCXRD Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | The symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |
| Bond Angles (°) | Angles between three connected atoms (e.g., O-C-N, C-N-C). |
| Torsion Angles (°) | The dihedral angle between four connected atoms, defining the conformation. |
Note: This table represents the type of data obtained from an SCXRD experiment, not experimental data for the title compound.
Computational and Theoretical Studies on Ethyl 1h Indole 1 Carboxylate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For Ethyl 1H-indole-1-carboxylate, DFT calculations can map the electron density, identifying regions susceptible to electrophilic or nucleophilic attack. The presence of the electron-withdrawing carboxylate group on the indole (B1671886) nitrogen significantly influences the electronic properties of the aromatic system. A study on the indole chromophore and its derivatives using DFT has shown that substituents can cause a bathochromic (red) shift in the HOMO-LUMO gap. chemrxiv.org
Key parameters derived from these calculations include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer and intramolecular interactions, such as hyperconjugation. For a related isomer, Ethyl indole-2-carboxylate, NBO analysis has been used to explain charge delocalization. ijrar.org
While specific DFT data for this compound is not widely published, calculations on its isomer, Ethyl 1H-indole-2-carboxylate, using the B3LYP/6-311++G(d,p) basis set provide illustrative examples of the type of data that can be obtained. ijrar.org
Table 1: Illustrative Electronic Properties from DFT (Data for Isomer Ethyl 1H-indole-2-carboxylate)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.21 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.25 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.96 eV | Indicates chemical reactivity and stability |
Note: The values presented are for the isomer Ethyl 1H-indole-2-carboxylate and serve as an example of DFT-derived parameters. ijrar.org Values for this compound would differ due to the different substituent position.
Molecular Dynamics Simulations for Conformational Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
The primary source of conformational flexibility in this compound is the ethyl carboxylate group attached to the nitrogen atom. While the core indole ring system is largely planar, rotation can occur around the N-C(O) and O-CH2 single bonds. nih.govnih.gov
MD simulations can:
Identify Stable Conformers: By simulating the molecule's movement over time, typically nanoseconds, the simulation can identify low-energy, stable conformations.
Determine Rotational Barriers: The simulations can map the potential energy surface associated with bond rotations, revealing the energy barriers between different conformers.
Analyze Solvent Effects: MD simulations can be performed in an explicit solvent environment, allowing for the study of how interactions with solvent molecules influence the conformational preferences of the compound.
A study of a related compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, utilized MD simulations to confirm the dynamic stability of the ligand within the binding pocket of a target protein. nih.gov Similarly, MD simulations of this compound would reveal its preferred shapes in different environments, which is critical for understanding its interaction with biological targets.
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants, intermediates, and products. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.
For reactions involving this compound, such as electrophilic substitution on the indole ring or reactions at the ester group, computational methods can be employed to:
Locate Transition State Structures: Algorithms are used to find the specific geometry of the transition state.
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier (ΔG‡). A lower barrier implies a faster reaction.
Verify Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactant and product.
A computational study on the electrophilic aminoalkenylation of indoles with keteniminium ions successfully used quantum chemical calculations to map the Gibbs energy profile, finding that the reaction proceeds through a low-energy transition state. pku.edu.cn This type of analysis could be applied to predict the regioselectivity of reactions on the this compound scaffold, determining, for example, whether substitution is more likely at the C2 or C3 position of the indole ring.
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, leverages computational descriptors to build statistical models that correlate a molecule's structure with its chemical reactivity or biological activity. ijpsr.comnih.gov These models are valuable for predicting the properties of new, unsynthesized compounds.
For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict a specific outcome, such as antifungal activity. tandfonline.com The process involves:
Calculating Molecular Descriptors: A wide range of descriptors representing the steric, electronic, and hydrophobic properties of the molecules are calculated. These are often derived from quantum chemical methods.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation linking the most relevant descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation.
QSAR studies on various indole derivatives have identified key descriptors that influence their biological activity. nih.govtandfonline.com
Table 2: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Class | Example Descriptors | Related Property |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energy | Charge distribution, reactivity nih.gov |
| Topological | Kappa Shape Indices (κ), Chi Indices (χ) | Molecular size and shape nih.gov |
| Physicochemical | Molar Refractivity (MR), LogP | Polarizability, hydrophobicity researchgate.net |
| Geometric | Surface Area, Molecular Volume | Steric properties |
By applying these principles, a robust QSAR model could guide the synthesis of new this compound derivatives with enhanced reactivity or desired biological effects.
In Silico Approaches for Virtual Screening and Lead Optimization in Related Structures
In silico techniques are indispensable in modern drug discovery for identifying and optimizing new therapeutic agents. These methods use computational power to screen vast libraries of compounds and refine their structures to improve binding affinity and selectivity for a biological target.
Virtual Screening: The structure of this compound can serve as a query or starting point in a virtual screening campaign. In a docking-based virtual screen, the 3D structures of thousands or millions of compounds are computationally evaluated for their ability to fit into the binding site of a target protein. nih.gov This process rapidly identifies a smaller, manageable set of promising candidates for experimental testing. Molecular docking studies on indole derivatives have been used to investigate their potential as antibacterial agents and aromatase inhibitors. nih.govnih.gov
Lead Optimization: Once an initial "hit" compound is identified, computational methods are used to guide its optimization into a "lead" compound with improved properties. This involves iterative cycles of:
Computational Design: Modifying the structure of the hit compound in silico to explore the effects of adding, removing, or changing functional groups.
Predictive Modeling: Using computational models (like QSAR or docking) to predict the affinity and other properties of the newly designed analogs.
Chemical Synthesis and Testing: Synthesizing the most promising analogs for experimental validation.
This computational-driven approach accelerates the drug discovery process, reduces costs, and helps in designing molecules with better efficacy and fewer side effects. The this compound scaffold, being a common feature in many biologically active molecules, is a prime candidate for such in silico exploration. nih.gov
Compound Index
Applications of Ethyl 1h Indole 1 Carboxylate in Specialized Chemical Synthesis
Utilization as a Versatile Synthetic Intermediate
The structure of ethyl indole (B1671886) carboxylates, featuring a reactive N-H group (in C-substituted isomers) and an ester moiety, allows for selective modifications, establishing its role as a versatile synthetic intermediate. The nitrogen of the indole ring can be readily alkylated, and the ester group can be hydrolyzed or converted into other functional groups.
Successful N-alkylation of ethyl indol-2-carboxylate can be achieved using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). researchgate.netmdpi.com This reaction serves as a protecting step or as a means to introduce further complexity. For instance, reaction with allyl bromide or benzyl (B1604629) bromide yields the corresponding N-alkylated esters, such as ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate, in excellent yields. mdpi.com
Furthermore, the ester group can be selectively transformed. By increasing the concentration of aqueous KOH and applying heat, the N-alkylated esters can be directly hydrolyzed to their corresponding carboxylic acids without prior isolation. mdpi.com Another key transformation is hydrazinolysis, where the ethyl ester is converted into indol-2-carbohydrazide. researchgate.netmdpi.com This hydrazide is a crucial intermediate itself, readily reacting with aldehydes and ketones to form hydrazones or serving as a precursor for building other heterocyclic rings like thiazoles. researchgate.netmdpi.com
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| N-Alkylation | Allyl Bromide, aq. KOH, Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |
| N-Alkylation | Benzyl Bromide, aq. KOH, Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |
| Hydrolysis | aq. KOH, Reflux | 1H-Indole-2-carboxylic acid | mdpi.com |
| Hydrazinolysis | Hydrazine Hydrate | Indol-2-carbohydrazide | researchgate.netmdpi.com |
Role in the Synthesis of Complex Organic Molecules
Ethyl 1H-indole-1-carboxylate and its isomers are foundational starting materials for constructing more elaborate molecular architectures. Their inherent reactivity is harnessed to build fused heterocyclic systems and other complex derivatives.
A notable example is the synthesis of the 3,4-dihydro-1H- acs.orgresearchgate.netoxazino[4,3-a]indole system, which is achieved through the reaction of ethyl 1H-indole-2-carboxylates with an activated glycerol (B35011) carbonate. researchgate.net This process involves an initial N-alkylation followed by an intramolecular cyclization, demonstrating a pathway to complex, fused indole derivatives. Another example is the synthesis of 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester, which is produced via a Friedel–Crafts type cyclocondensation of a γ-functionalized acetoacetamide (B46550) in polyphosphoric acid. mdpi.com
The versatility of indole carboxylate derivatives is further highlighted in the preparation of aplysinopsin analogues. Starting from ethyl 3-formyl-1H-indole-2-carboxylate, condensation reactions with active methylene (B1212753) compounds like 2-thiohydantoin (B1682308) or rhodanine (B49660) lead to the formation of these complex, biologically relevant structures. researchgate.net
Contribution to the Development of Functional Materials and Polymers
While the direct polymerization of this compound is not extensively documented, the core indole structure is a key component in the development of functional organic materials, particularly fluorescent conjugated polymers. The synthesis of fluorescent oligomers of indole can be achieved through enzymatic polymerization using peroxidase as a catalyst. mdpi.com This biocatalytic approach allows for the creation of photoluminescent materials under mild, aqueous conditions, making them suitable for biosensing applications. mdpi.com Structural analyses suggest that the polymerization couples the indole units through the 2 and 3 positions of the ring. mdpi.com This research highlights the potential of the indole framework, the fundamental structure of this compound, in creating advanced materials with desirable optical and electronic properties.
Importance in the Design and Synthesis of Advanced Chemical Probes
The indole scaffold, often functionalized as an ester, is a privileged structure in the design of advanced chemical probes due to its inherent photophysical properties. researchgate.netmdpi.com Indole derivatives are known for their strong fluorescence, which can be modulated by the introduction of different functional groups and by their interaction with specific analytes. researchgate.netmdpi.com
This has led to the development of numerous indole-based chemosensors for the detection of various ions. For example, indole-based hydrazones have been designed as colorimetric "naked eye" sensors for fluoride (B91410) (F⁻) and cyanide (CN⁻) ions. acs.org The sensing mechanism often involves the deprotonation of an acidic N-H proton on the indole or hydrazone moiety upon binding with the anion, leading to a distinct color change. acs.org Similarly, indole-based chemosensors containing hydrogen bond donor groups like -NH and -OH have been synthesized for the selective and sensitive detection of fluoride ions, exhibiting a "turn-on" fluorescence response. spectroscopyonline.com
Beyond anions, indole derivatives serve as fluorescent probes for metal cations such as Hg²⁺. researchgate.netnih.gov The N-donor atom within the indole ring can coordinate with metal ions, inducing measurable changes in fluorescence or UV-vis absorbance, which forms the basis of their sensing capabilities. researchgate.net The ethyl carboxylate group can be a synthetic handle to build these complex sensor molecules, positioning the indole as a core signaling unit within the larger probe architecture.
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Indole Hydrazone | Fluoride (F⁻), Cyanide (CN⁻) | Colorimetric change via deprotonation | acs.org |
| Indole Carbohydrazide | Fluoride (F⁻) | "Turn-on" fluorescence via hydrogen bonding | spectroscopyonline.com |
| Indole Derivative | Mercury (Hg²⁺) | Fluorescence change via coordination | nih.gov |
| Indole-fused Naphthalimide | GSH/H₂S and Cys/Hcy | Fluorescence change | researchgate.net |
Impact on the Synthesis of Indole-Alkaloid Analogues and Bioactive Molecules
The indole nucleus is a cornerstone of a vast number of natural products and pharmacologically active molecules, including many alkaloids. mdpi.com Ethyl indole carboxylates are therefore critical starting materials in medicinal chemistry for the synthesis of novel therapeutic agents and analogues of natural products.
Derivatives of indole-2-carboxylic acid have been implicated in a wide array of biological activities, including antifungal, antitumor, and anti-inflammatory roles. nih.gov The ester functionality serves as a convenient point for modification to generate libraries of compounds for biological screening. For example, ethyl 3-formyl-1H-indole-2-carboxylate is a key precursor for synthesizing analogues of aplysinopsin, a marine alkaloid with neurotransmitter-related activities. researchgate.net
The significance of the indole carboxylate scaffold is also evident in its use for pro-drug design and as a precursor to compounds with a range of therapeutic applications, from antiemetics used in chemotherapy to agents for treating migraines. researchgate.net The ability to functionalize the indole ring and modify the carboxylate group allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of new and improved bioactive compounds.
Future Prospects and Research Frontiers for Ethyl 1h Indole 1 Carboxylate Chemistry
Innovations in Synthetic Methodologies and Process Intensification
Future advancements in the synthesis of Ethyl 1H-indole-1-carboxylate and its derivatives are geared towards greener, more efficient, and automated processes. A significant trend is the shift from traditional batch processes to continuous flow synthesis. nih.govcetjournal.it This approach, a cornerstone of process intensification, offers enhanced safety, better heat and mass transfer, and improved reproducibility, which is particularly crucial for the production of fine chemicals and active pharmaceutical ingredients. cetjournal.it The development of flow synthesis protocols for indole-3-carboxylic esters, for example, demonstrates a pathway to more streamlined and efficient production. nih.gov
Furthermore, research is focusing on catalyst-free reaction conditions, which simplify purification processes and reduce environmental impact. openmedicinalchemistryjournal.com For instance, the synthesis of 3-substituted indoles has been achieved using polyethylene glycol 400 as a reaction medium and promoter, completely avoiding the need for a catalyst. openmedicinalchemistryjournal.com The automation of synthesis on a nanoscale, using technologies like acoustic droplet ejection, is another frontier that allows for high-throughput screening of reaction conditions and rapid library generation of diverse indole (B1671886) derivatives. nih.gov These automated methods dramatically accelerate the exploration of chemical space and the optimization of synthetic routes, reducing waste and delivering products faster. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Future Direction |
|---|---|---|
| Continuous Flow Synthesis | Improved safety, efficiency, and scalability | Wider adoption for manufacturing indole-based APIs |
| Catalyst-Free Conditions | Reduced cost, simplified purification, greener process | Discovery of more solvent-promoted and catalyst-free reactions |
| Automated Nanoscale Synthesis | High-throughput screening, rapid library generation, miniaturization | Integration with AI for reaction prediction and optimization |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the indole core is critical for creating new molecules with tailored properties, and catalysis plays a pivotal role in this endeavor. nih.gov Future research will heavily focus on the development of novel catalytic systems that offer higher selectivity, efficiency, and sustainability for modifying this compound. Transition-metal catalysis has been instrumental in the site-selective C-H functionalization of indoles, enabling transformations like arylation, alkenylation, and amidation at various positions on the indole ring.
The exploration of palladium-catalyzed reactions, for example, has led to the synthesis of diverse indole derivatives through processes like carbonylation and domino reactions. beilstein-journals.orgnih.gov These methods allow for the introduction of carbonyl groups and complex substituents under increasingly mild conditions. beilstein-journals.org Looking ahead, a significant push is towards replacing noble metal catalysts with more abundant and less toxic alternatives. nih.gov For instance, visible-light-catalyzed processes using molybdenum catalysts for alkoxycarbonylation represent a more environmentally friendly approach to creating indole-3-carboxylates. beilstein-journals.orgnih.gov The design of new ligands will also be crucial for fine-tuning the reactivity and selectivity of metal catalysts, enabling previously inaccessible transformations of the indole scaffold. beilstein-journals.org
Integration with Machine Learning and AI in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules derived from this compound. unit8.com These computational tools can navigate the vast chemical space of possible indole derivatives—estimated to be astronomically large—to identify candidates with desired properties, significantly accelerating the discovery process. unit8.com
ML models are being developed to predict a wide range of properties, from physicochemical characteristics like solubility to complex biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. espublisher.comnih.govmdpi.com By training on large datasets of known compounds, these models can screen virtual libraries of indole derivatives to prioritize the most promising candidates for synthesis and testing, thereby reducing the costs and failure rates associated with drug discovery. espublisher.comnih.gov Furthermore, AI can assist in synthetic planning by predicting optimal reaction conditions, catalysts, and reagents, making the synthesis of novel this compound derivatives more efficient and predictable. mdpi.com This synergy between computational prediction and experimental validation will be a powerful engine for innovation in medicinal chemistry and materials science. unit8.comespublisher.com
Table 2: Applications of AI/ML in Indole Chemistry
| Application Area | AI/ML Contribution | Expected Impact |
|---|---|---|
| Drug Discovery | Predicting biological activity and ADMET properties | Faster identification of lead compounds, reduced attrition rates |
| Chemical Synthesis | Predicting reaction outcomes and optimizing conditions | Increased synthetic efficiency and success rates |
| Materials Design | Screening for desired physicochemical properties | Accelerated discovery of novel functional materials |
Expansion into Materials Science and Supramolecular Chemistry
While indole derivatives are well-established in pharmaceuticals, a significant future direction is their expansion into materials science and supramolecular chemistry. The unique electronic and structural properties of the indole ring make it an attractive building block for novel functional materials. Researchers are exploring the use of indole-based units for the synthesis of high-performance polymers, including biopolyesters. nih.gov Incorporating indole-derived dicarboxylates into polyester backbones can yield materials with superior thermal stability and tunable glass transition temperatures, suitable for applications in packaging, coatings, and textiles. nih.gov
Indole-containing polymers have also shown promise as fluorescent materials and conducting polymers. openmedicinalchemistryjournal.com For example, certain poly(N-arylene diindolylmethane)s exhibit strong solid-state fluorescence and good electroactivity, making them candidates for use in organic electronic devices like sensors and light-emitting materials. researchgate.net The ability of the indole ring to participate in non-covalent interactions, such as π-π stacking, also opens up avenues in supramolecular chemistry for the design of self-assembling systems and functional materials with ordered architectures. nih.gov The deliberate placement of the N-ethoxycarbonyl group on the indole nitrogen in this compound can be used to modulate these intermolecular interactions, providing a handle to control the assembly and bulk properties of new materials.
Emerging Applications in Interdisciplinary Research Fields
The versatile scaffold of this compound and its derivatives will continue to find new applications at the interface of chemistry, biology, and medicine. The indole nucleus is a privileged structure in medicinal chemistry, and future research will focus on developing novel indole-based compounds to tackle major healthcare challenges, including drug-resistant cancers and neurodegenerative diseases. mdpi.comnih.gov Derivatives are being designed as multifunctional agents capable of hitting multiple biological targets simultaneously, which is a promising strategy for complex diseases like Alzheimer's. nih.gov
In the field of chemical biology, functionalized indoles serve as probes to study biological processes. For example, indole-based fluorescent probes have been designed for the specific detection of metal ions like Hg(II). openmedicinalchemistryjournal.com The inherent biological relevance of the indole ring, found in essential molecules like the amino acid tryptophan, ensures continued interest in exploring how synthetic derivatives interact with biological systems. researchgate.net This interdisciplinary research will not only lead to new therapeutic agents but also provide deeper insights into the fundamental mechanisms of life.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 1H-indole-1-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via carbamate formation using indole derivatives and ethyl chloroformate. A widely adopted method involves protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by nucleophilic substitution. For example, tert-butyl indole carboxylates are synthesized via reaction with Boc anhydride under basic conditions (e.g., DMAP or NaH), achieving yields up to 67% after purification via column chromatography (n-pentane:EtOAc gradients) . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and temperature (0°C to room temperature) to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assignments focus on the ethyl ester group (δ ~4.3 ppm for CH2 and ~1.3 ppm for CH3) and indole protons (δ ~7.1–8.1 ppm for aromatic protons) .
- HRMS : Used to confirm molecular weight (e.g., [M+H]+ calculated for C11H11NO2: 190.0863, observed: 190.0860) .
- IR Spectroscopy : Peaks at ~1705 cm⁻¹ (C=O stretch of ester) and ~1600 cm⁻¹ (aromatic C=C) are diagnostic .
Q. What purification methods are recommended post-synthesis?
Column chromatography with gradients like hexane:EtOAc (4:3) or n-pentane:EtOAc (10:1) effectively isolates the product. Recrystallization in solvents like dichloromethane/hexane is used for high-purity crystalline forms, as seen in tert-butyl indole carboxylate derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed HRMS data for this compound derivatives?
Discrepancies (e.g., [M+H]+ calculated: 428.1639 vs. observed: 428.1656 ) often arise from isotopic impurities or incomplete ionization. Steps include:
- Recalibrating the mass spectrometer using standard references.
- Repeating the synthesis to rule out side products.
- Performing tandem MS/MS to confirm fragmentation patterns.
Q. What strategies are employed to optimize reaction yields in complex indole functionalization?
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions, as demonstrated in tert-butyl indole carboxylate syntheses .
Q. How can SHELX software aid in crystallographic analysis of this compound derivatives?
SHELXL refines crystal structures by fitting X-ray diffraction data to molecular models. Key steps:
Q. How do competing reaction pathways (e.g., N- vs. C-alkylation) affect indole functionalization?
Competition is mitigated by:
- Protecting groups : Boc groups direct reactivity to the indole nitrogen, suppressing C-alkylation .
- Steric control : Bulky substituents (e.g., tert-butyl) hinder undesired sites .
- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR identifies dominant pathways .
Q. What methodologies are used to analyze intramolecular hydrogen bonding in this compound derivatives?
- DFT calculations : Predict optimized geometries and hydrogen bond strengths (e.g., O–H distances ~1.8–2.2 Å) .
- IR spectroscopy : Shifts in O–H stretching frequencies (e.g., 3483 cm⁻¹ for dimeric forms) indicate bond strength .
- NBO analysis : Quantifies charge transfer between donor (indole N) and acceptor (ester O) atoms .
Data Analysis and Contradictions
Q. How should researchers handle conflicting crystallographic data (e.g., disordered solvent molecules)?
Q. What statistical approaches are recommended for validating reaction reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
